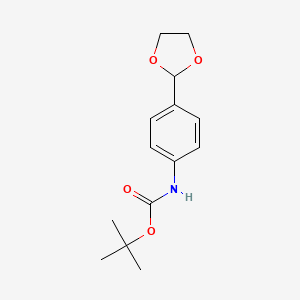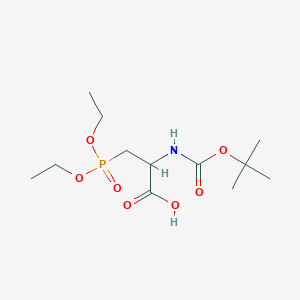
3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid typically involves multiple steps. One common method includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the piperidine ring and subsequent attachment of the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine group that can participate in further biochemical reactions. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-benzyloxycarbonyl-3-piperidyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar in structure but with additional functional groups.
3-Pyridinepropionic acid: Shares the propanoic acid moiety but differs in the presence of a pyridine ring.
Uniqueness
3-(3-(((Benzyloxy)carbonyl)amino)piperidin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3-[3-(phenylmethoxycarbonylamino)piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N2O4/c19-14(20)7-9-16(8-4-10-17-12-16)18-15(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,17H,4,7-12H2,(H,18,21)(H,19,20) |
InChI Key |
UCXZKIYEUFVDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)




![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)







